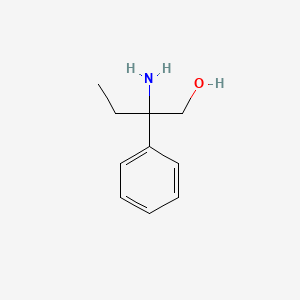

2-Amino-2-phenylbutan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-phenylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUOJASDCBCXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-2-phenylbutan-1-ol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and projected physicochemical characteristics of 2-Amino-2-phenylbutan-1-ol. A critical intermediate in the synthesis of the gastrointestinal therapeutic agent trimebutine, a thorough understanding of this compound's properties is paramount for process optimization, quality control, and formulation development.[1][2][3] Due to a notable absence of experimentally determined data in publicly accessible literature, this guide integrates computed theoretical values with detailed, field-proven experimental protocols. These methodologies are presented to empower researchers to determine these essential parameters in their own laboratories. This document is structured to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a robust and validated approach to characterization.

Introduction and Significance

This compound, with the molecular formula C₁₀H₁₅NO, is a chiral amino alcohol. Its structure, featuring a phenyl group and an amino group on the same carbon, presents a stereocenter with significant implications for its biological activity and its use in stereospecific synthesis.

The primary significance of this compound lies in its role as a direct precursor to 2-(dimethylamino)-2-phenylbutanol, a key intermediate in the manufacturing of Trimebutine.[1][2] Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract. A complete characterization of this compound is therefore a critical step in ensuring the purity, stability, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API).

Core Physicochemical Properties: A Blend of Computed and Undetermined Data

The following table summarizes the currently available and computed physicochemical data for this compound. It is crucial to note that the majority of these values are theoretical and await experimental verification.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₁₅NO | - | PubChem[4] |

| Molecular Weight | 165.23 g/mol | Computed | PubChem[4] |

| IUPAC Name | This compound | - | PubChem[4] |

| CAS Number | 39068-91-2 | - | Pharmaffiliates[5] |

| XLogP3 | 0.8 | Computed | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | Computed | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[4] |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| Solubility | Not available | Experimental | - |

| pKa | Not available | Experimental | - |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental indicator of purity for a crystalline solid. A sharp melting range (typically <1°C) is indicative of a high degree of purity.[4]

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating (10-20°C/minute) can be performed to quickly determine an approximate melting range.[7][8]

-

Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[7][8]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Diagram of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

Should this compound be a liquid at room temperature, its boiling point at a given pressure is a key characteristic.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.[9]

-

Apparatus Setup: The test tube is attached to a thermometer and submerged in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[10][11]

-

Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is then discontinued.

-

Data Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][12]

Solubility Profile

Understanding the solubility of this compound in various solvents is critical for reaction work-ups, purification, and formulation.

Methodology: Qualitative and Quantitative Assessment

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Qualitative Assessment: To a test tube containing 1 mL of the solvent, add a small, known amount of this compound (e.g., 10 mg). Agitate the mixture and observe for dissolution.[13]

-

Quantitative Assessment: For a more precise measurement, a saturated solution is prepared by adding an excess of the compound to a known volume of solvent at a specific temperature. The mixture is agitated to ensure equilibrium. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Diagram of Solubility Testing Workflow

Caption: Workflow for Solubility Profile Determination.

Determination of pKa

The pKa value will quantify the basicity of the amino group, which is crucial for understanding its behavior in different pH environments, particularly for salt formation and formulation.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: The pH is recorded after each addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Determination: The pKa is the pH at the half-equivalence point, where half of the amino groups have been protonated. This corresponds to the midpoint of the steepest part of the titration curve.[14]

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Methodology

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.[15]

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, and exchangeable protons from the amino and hydroxyl groups. The splitting patterns will provide information about adjacent protons.

-

¹³C NMR: Resonances for the carbons in the phenyl ring and the butyl chain. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[16]

Methodology

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal of the FTIR spectrometer.[5][17] For a liquid sample, a thin film can be prepared between two salt plates.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[16]

Expected Absorption Bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-N stretch: In the fingerprint region, typically 1000-1350 cm⁻¹.

-

C-O stretch: In the fingerprint region, typically 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[18]

Methodology

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.[19]

-

Data Acquisition: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like LC-MS. An ionization technique such as electrospray ionization (ESI) is typically used for polar molecules like this compound.

Expected Data:

-

Molecular Ion Peak: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 166.12.

-

Fragmentation Pattern: Characteristic fragment ions resulting from the loss of small molecules like water (from the hydroxyl group) or cleavage of the butyl chain.

Conclusion

While this compound is a compound of significant industrial importance, its fundamental physicochemical properties are not well-documented in the scientific literature. This guide has provided a framework for researchers and drug development professionals to systematically and accurately determine these critical parameters. By employing the detailed experimental protocols outlined herein, scientists can generate the necessary data to ensure process control, product quality, and the successful development of pharmaceuticals like trimebutine. The principles of self-validating systems and the rationale behind experimental choices are emphasized to foster a rigorous scientific approach to the characterization of this and other important chemical entities.

References

-

Scribd. (n.d.). Experimental Approach - Melting and Boiling Point. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

MIT Digital Lab Techniques Manual. (2010, February 4). Melting Point. YouTube. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Weebly. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

- Google Patents. (n.d.). CN113999126B - Preparation method of trimebutine.

-

Unknown. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

Subir M., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

M. R. D. A. Rohman, S. N. A. M. Kaidi, M. S. M. Said, and M. R. M. Nor. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Cathinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Cathinone. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (2017, May 30). A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN102276487A - Preparation method of trimebutine.

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Unknown. (2024, August 6). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). Phenylpropanolamine. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

ACS Publications. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimebutine. Retrieved from [Link]

-

Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the cathinone test compounds. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

AERU. (2025, September 15). Phenylpropanolamine. University of Hertfordshire. Retrieved from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpropanolamine. Retrieved from [Link]

-

Unknown. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]

-

American Chemical Society. (2014, August). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 31). Organic Chemistry - pKa Values of Acids. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Trimebutine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

-

The Repository at St. Cloud State. (n.d.). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound Phenylpropanolamine (FDB022757). Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

ScienceLab.com. (2005, October 10). Material Safety Data Sheet. Retrieved from [Link]

Sources

- 1. CN113999126B - Preparation method of trimebutine - Google Patents [patents.google.com]

- 2. Trimebutine - Wikipedia [en.wikipedia.org]

- 3. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ws [chem.ws]

- 14. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 15. researchgate.net [researchgate.net]

- 16. mse.washington.edu [mse.washington.edu]

- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 18. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

2-Amino-2-phenylbutan-1-ol CAS number and molecular weight

Strategic Chiral Scaffold & Pharmaceutical Intermediate [1]

Part 1: Executive Identity & Physicochemical Profile[1]

2-Amino-2-phenylbutan-1-ol is a specialized gem-disubstituted amino alcohol.[1] Structurally, it represents a derivative of phenylglycinol where the alpha-carbon possesses an ethyl group, creating a quaternary carbon center.[1] This structural feature is critical in medicinal chemistry: it imparts significant steric bulk and conformational rigidity, preventing racemization—a common failure point in chiral drug synthesis.[1]

It serves as a high-value building block, most notably as the direct precursor to the gastrointestinal antispasmodic agent Trimebutine , and as a steric modulator in asymmetric catalysis (via oxazoline ligands).[1]

Core Data Matrix[1]

| Property | Specification |

| CAS Number | 39068-91-2 (Racemic Free Base) |

| Molecular Weight | 165.23 g/mol |

| Molecular Formula | C₁₀H₁₅NO |

| IUPAC Name | This compound |

| Synonyms | |

| Physical State | Solid (typically white to off-white crystalline powder) |

| Solubility | Soluble in alcohols (MeOH, EtOH), DMSO, CHCl₃; limited water solubility |

| pKa (Calc.) | ~9.2 (Conjugate acid of the amine) |

Critical Distinction: Do not confuse with its regioisomer 2-Amino-1-phenylbutan-1-ol (CAS 5897-76-7).[1] The position of the hydroxyl group relative to the phenyl ring fundamentally alters the reactivity and pharmacological profile.[1]

Part 2: Synthetic Utility & Mechanism[1]

The Quaternary Carbon Advantage

The synthesis of compounds containing quaternary carbon centers is chemically challenging due to steric hindrance. This compound pre-installs this center.[1] In drug design, this quaternary center blocks metabolic degradation pathways (specifically

Primary Application: Trimebutine Pathway

The most authoritative industrial application of this scaffold is in the synthesis of Trimebutine .[1] The workflow involves the N,N-dimethylation of the primary amine, followed by esterification with 3,4,5-trimethoxybenzoic acid.[1]

Asymmetric Catalysis (Oxazoline Ligands)

In academic and fine chemical research, this amino alcohol reacts with nitriles or carboxylic acids to form Oxazolines .[1] The ethyl/phenyl substitution pattern provides a unique steric wall, directing the stereochemical outcome of metal-catalyzed reactions (e.g., cyclopropanations) distinct from the more common tert-butyl or isopropyl substituted ligands.[1]

Part 3: Synthesis Protocols

Method A: Reductive Synthesis (Laboratory Standard)

Rationale: This method offers the highest enantiomeric retention if starting from a chiral amino acid precursor.[1] It utilizes Lithium Aluminum Hydride (LiAlH₄) to reduce the carboxylic acid to the alcohol.[1]

Precursor: 2-Amino-2-phenylbutyric acid (CAS 5438-07-3).[1][2]

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.

-

Solvation: Suspend 2-amino-2-phenylbutyric acid (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

-

Reduction: Add LiAlH₄ (2.5 eq) as a solution in THF dropwise over 30 minutes. The exothermic nature requires strict temperature control to prevent side reactions.[1]

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 12 hours to ensure complete reduction of the sterically hindered carboxylate.

-

Fieser Quench (Critical): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g). This specific ratio creates a granular precipitate of aluminum salts, allowing for easy filtration.[1]

-

Isolation: Filter the salts, dry the filtrate over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexanes.[1]

Method B: The "Propiophenone" Industrial Route

Rationale: For bulk manufacturing, amino acids are expensive.[1] This route builds the scaffold from commodity chemicals.[1]

-

Strecker-Type Reaction: Propiophenone + NaCN + NH₄Cl

Aminonitrile.[1] -

Hydrolysis: Aminonitrile

Amino Acid (2-Amino-2-phenylbutyric acid).[1][3] -

Reduction: As described in Method A.

Visualization: Synthesis Workflow

The following diagram illustrates the reductive pathway and the critical quenching logic.

Caption: Reductive synthesis pathway from the amino acid precursor using Fieser workup for aluminum salt removal.

Part 4: Downstream Application Logic

The transformation of this compound into the drug Trimebutine requires specific functional group manipulations.[1]

Caption: Synthetic pathway converting the scaffold into the API Trimebutine via N-methylation and esterification.

Part 5: Analytical Validation & Safety

Characterization Checklist

To validate the identity of this compound, look for these specific NMR signals:

-

¹H NMR (CDCl₃):

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[1] As a free base amine, it can cause chemical burns upon prolonged contact.[1]

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

-

Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides will be generated).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11194531, this compound.[1] Retrieved from [Link][1]

Sources

Technical Guide: Stereochemistry and Chirality of 2-Amino-2-phenylbutan-1-ol

[1]

Executive Summary

This compound represents a class of

This guide provides a rigorous analysis of its absolute configuration, a validated resolution protocol for its precursors, and its utility in asymmetric catalysis.

Part 1: Structural Analysis & Stereochemical Assignment

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration (

Substituents:

-

Amino group (

): Nitrogen ( -

Hydroxymethyl group (

): The C2 carbon is bonded to a Carbon. This Carbon is bonded to Oxygen ( -

Phenyl group (

): The C2 carbon is bonded to a Carbon. This Carbon is bonded to other Carbons (-

Comparison: At the first shell, both are Carbons. At the second shell,

(bonded to O) outranks

-

-

Ethyl group (

): The C2 carbon is bonded to a Carbon bonded to (C, H, H). The Phenyl carbon is bonded to (C, C, C). Phenyl outranks Ethyl. Priority: 4

Configuration Logic:

-

(

)-Enantiomer: When the lowest priority group (Ethyl) is oriented away from the viewer, the sequence -

(

)-Enantiomer: The sequence traces a counter-clockwise direction.

Visualization of Stereochemical Priority

The following diagram illustrates the priority hierarchy and the spatial arrangement required for the (

Caption: CIP priority assignment showing the hierarchy of substituents around the quaternary center.

Part 2: Synthetic Routes & Asymmetric Resolution

Synthesizing quaternary stereocenters is challenging due to steric hindrance. The most robust industrial route involves the Strecker synthesis of the amino acid followed by optical resolution and subsequent reduction .

Experimental Workflow: Resolution-Reduction Strategy

This protocol avoids the difficulty of resolving the neutral amino alcohol by resolving the intermediate amino acid, which forms stable diastereomeric salts.

Step 1: Synthesis of Racemic 2-Amino-2-phenylbutyric Acid

-

Reagents: Propiophenone, Ammonium Chloride, Sodium Cyanide, Ammonia (aq).

-

Mechanism: Propiophenone undergoes a Strecker reaction to form the

-aminonitrile, which is hydrolyzed under acidic conditions (HCl) to yield -

Critical Control: Ensure complete hydrolysis of the nitrile; incomplete hydrolysis leads to impurities that interfere with crystallization.

Step 2: Optical Resolution (The Key Asymmetric Step)

-

Resolving Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

-

Solvent System: Ethanol/Water (9:1).

-

Protocol:

-

Dissolve 1.0 eq of racemic amino acid in boiling Ethanol/Water.

-

Add 0.5 eq of L-(+)-Tartaric acid.

-

Allow slow cooling to room temperature over 12 hours.

-

Filtration: The diastereomeric salt of the (

)-amino acid crystallizes out (check specific rotation to confirm; salt solubility varies by derivative). -

Liberation: Treat the salt with 1M NaOH to liberate the free (

)-amino acid.

-

Step 3: Chemoselective Reduction

-

Reagent: Borane-Dimethyl Sulfide (BMS) or

(LAH). -

Condition: Anhydrous THF,

. -

Note: Borane is preferred for amino acids to avoid racemization (though less of a risk with quaternary centers) and for ease of workup compared to Aluminum salts.

Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway from Propiophenone to the enantiopure amino alcohol.

Part 3: Applications in Drug Discovery

Chiral Auxiliaries (Oxazolines)

The primary utility of this compound is as a precursor for chiral oxazolines .[2][3] These heterocycles serve as ligands in asymmetric catalysis (e.g., Mukaiyama-Michael reactions).

-

Mechanism: Condensation of the amino alcohol with a nitrile or carboxylic acid derivative closes the ring.

-

Advantage: The quaternary center (Ethyl/Phenyl) provides a bulky steric barrier that directs the stereochemical outcome of the metal-catalyzed reaction.

Quantitative Data: Ligand Efficiency Comparison

The following table compares the efficiency of oxazoline ligands derived from different amino alcohols in a standard asymmetric alkylation reaction.

| Amino Alcohol Precursor | Substituents (C2) | Steric Bulk | Typical ee% (Alkylation) | Stability |

| This compound | Ph, Et | Very High | 92 - 98% | High (No |

| Phenylglycinol | Ph, H | Medium | 80 - 88% | Moderate |

| Valinol | i-Pr, H | Medium | 85 - 90% | Moderate |

| Alaninol | Me, H | Low | 40 - 60% | Low |

Biological Relevance (Fingolimod Analogs)

This scaffold is structurally homologous to the "head group" of Fingolimod (FTY720) , an immunomodulator for Multiple Sclerosis.

-

Structure-Activity Relationship (SAR): The quaternary center prevents in vivo oxidation at the

-position, increasing metabolic stability compared to non-quaternary analogs.

References

Literature review of beta-amino alcohols including 2-Amino-2-phenylbutan-1-ol

Advanced Technical Guide: Literature Review and Synthetic Architectures of Sterically Hindered -Amino Alcohols

Focus: 2-Amino-2-phenylbutan-1-ol

Executive Summary

This technical guide provides a rigorous literature review and procedural analysis of This compound (CAS: 39068-91-2), a critical quaternary

Part 1: Structural Analysis and Chemical Significance[1]

This compound is distinguished by a quaternary stereocenter at the C2 position. Unlike simple

Key Structural Features:

-

Quaternary Center (C2): Prevents racemization via simple proton abstraction, enhancing metabolic stability compared to tertiary centers.

-

Bidentate Chelation: The 1,2-amino alcohol motif (

) is a privileged ligand structure for coordinating metals (Zn, Cu, Ti) in asymmetric catalysis. -

Lipophilicity: The ethyl and phenyl groups increase

, facilitating membrane permeability relative to lower homologs.

Pharmacological Context: The Trimebutine Connection

In drug development, this molecule is best known as the primary amine metabolite and synthetic precursor to Trimebutine , a non-competitive spasmolytic agent used for Irritable Bowel Syndrome (IBS). The methylation of the amine yields the active drug, making the efficient synthesis of the primary amine a critical quality attribute (CQA) in pharmaceutical manufacturing.

Part 2: Synthetic Methodologies

The synthesis of sterically hindered quaternary amino alcohols is challenging due to the difficulty of nucleophilic attack on crowded ketones. The literature predominantly supports two pathways: the Strecker Synthesis (Industrial Standard) and Grignard Addition to

Comparative Analysis of Synthetic Routes

| Feature | Route A: Strecker Synthesis | Route B: Grignard Addition |

| Starting Material | Propiophenone | Amino Acid Esters |

| Key Intermediate | 5-Ethyl-5-phenylhydantoin | |

| Scalability | High (Industrial) | Low to Medium |

| Atom Economy | High | Moderate |

| Stereocontrol | Resolution required later | Defined by starting amino acid |

Detailed Protocol: The Modified Strecker Route

Context: This protocol is adapted from industrial patents optimized for the synthesis of the Trimebutine intermediate.

Step 1: Formation of 5-Ethyl-5-phenylhydantoin The steric bulk of propiophenone makes direct aminonitrile formation sluggish. The Bucherer-Bergs modification using ammonium carbonate is preferred.

-

Reagents: Propiophenone (1.0 eq), NaCN (1.2 eq),

(3.0 eq), Ethanol/Water (1:1). -

Procedure:

-

Charge the reactor with propiophenone and solvent.[1]

-

Add ammonium carbonate and sodium cyanide slowly to maintain temperature

. -

Heat to

for 12–18 hours. The solution will thicken as the hydantoin precipitates. -

Workup: Cool to

, filter the white solid, and wash with cold water.

-

Step 2: Hydrolysis to 2-Amino-2-phenylbutyric Acid

-

Reagents: 5-Ethyl-5-phenylhydantoin, NaOH (20% aq).

-

Procedure:

-

Reflux the hydantoin in NaOH solution for 24 hours (requires high temperature, often autoclave at

is more efficient). -

Adjust pH to 5.5–6.0 with HCl to precipitate the amino acid.

-

Step 3: Chemoselective Reduction to this compound Reducing a carboxylic acid in the presence of a free amine requires robust reducing agents.

-

Reagents:

(2.5 eq), -

Mechanism: In situ generation of Borane-THF (

). -

Protocol:

-

Suspend amino acid in anhydrous THF under

. -

Add

in one portion. -

Dropwise add

in THF over 1 hour (Exothermic: maintain -

Reflux for 12 hours.

-

Quench: Carefully add Methanol until gas evolution ceases.

-

Purification: Evaporate solvent, partition between EtOAc/NaOH, dry organic layer, and recrystallize from Hexane/Toluene.

-

Part 3: Visualization of Chemical Architecture

Diagram 1: Retrosynthetic Analysis

This diagram illustrates the logical disconnection of the target molecule back to commodity chemicals.

Caption: Retrosynthetic disconnection showing the Bucherer-Bergs pathway from Propiophenone.

Diagram 2: Mechanistic Pathway (Bucherer-Bergs)

Understanding the formation of the quaternary center is vital for troubleshooting low yields.

Caption: Step-wise formation of the hydantoin ring, the rate-limiting step in the synthesis.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized product must be validated against the following specifications.

1. Proton NMR (

- 7.2–7.4 ppm (m, 5H): Phenyl group aromatic protons.

-

3.6–3.8 ppm (dd, 2H):

-

1.8–2.0 ppm (m, 2H):

-

0.8 ppm (t, 3H):

-

Note: Broad singlet for

and

2. Impurity Profile (HPLC):

-

Critical Impurity: 2-Amino-2-phenylbutyric acid (Incomplete reduction).

-

Detection: UV at 210 nm (low sensitivity) or 254 nm (Phenyl absorption).

-

Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.[2]

Part 5: Applications in Drug Discovery[1]

-

Chiral Resolution Agents: Due to the steric bulk of the phenyl and ethyl groups, the enantiomers of this compound interact strongly with chiral acids. The racemate is typically resolved using L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid . The resulting enantiopure amino alcohol is a potent resolving agent for other chiral acids.

-

Oxazoline Ligands: Condensation of this amino alcohol with nitriles yields Oxazolines . When derived from the enantiopure alcohol, these oxazolines serve as ligands in asymmetric catalysis (e.g., Suzuki-Miyaura coupling), leveraging the quaternary center to force incoming substrates into specific stereochemical orientations.

-

Metabolic Standards: In clinical trials for Trimebutine, this compound is monitored as the primary N-dealkylated metabolite. Accurate synthesis and characterization are required to generate calibration curves for pharmacokinetic (PK) studies.

References

-

Synthesis of Trimebutine Intermediates: Title: Preparation method of 2-amino-2-phenylbutyric acid.[1][3] Source: Google Patents / Patsnap (CN103896782A). URL:

-

General Beta-Amino Alcohol Synthesis: Title: Synthesis and therapeutic application of beta-amino alcohol derivatives.[2][4][5] Source: ResearchGate (Review 2025). URL:[Link]

-

Chemical Data and CAS Verification: Title: this compound | C10H15NO | CID 11194531.[6] Source: PubChem - NIH. URL:[Link]

-

Pharmacological Relevance (Trimebutine): Title: Trimebutine - Drug Profile and Metabolism. Source: Wikipedia / DrugBank. URL:[Link]

Sources

- 1. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 3. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H15NO | CID 11194531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 2-Amino-2-phenylbutan-1-ol

From Starting Material: 2-Phenylbutanoic Acid

Executive Summary

This application note details the laboratory-scale synthesis of 2-amino-2-phenylbutan-1-ol (CAS: 5438-07-3 for the acid precursor), a critical

While industrial routes often utilize Strecker synthesis starting from propiophenone, this protocol addresses the specific requirement to utilize 2-phenylbutanoic acid as the starting material. The defined pathway employs a classic Hell-Volhard-Zelinsky (HVZ) functionalization followed by amination and hydride reduction. This route is selected for its atom economy and the availability of reagents in a standard organic synthesis laboratory.

Key Performance Indicators (KPIs):

-

Target Yield: 55–65% (Overall)

-

Purity: >98% (by HPLC/NMR)

-

Scale: Gram to Decagram (scalable to Kilogram with engineering controls)

Strategic Reaction Pathway

The synthesis proceeds through three distinct chemical transformations. The strategy relies on activating the

Figure 1: Synthetic workflow for the conversion of 2-phenylbutanoic acid to this compound.

Detailed Experimental Protocols

Step 1: -Bromination (Hell-Volhard-Zelinsky)

Objective: Introduction of a leaving group (Bromine) at the

Reagents Table:

| Reagent | Equiv. | Role | Hazards |

|---|---|---|---|

| 2-Phenylbutanoic Acid | 1.0 | Substrate | Irritant |

| Bromine (

Protocol:

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and a trap to neutralize HBr gas (NaOH solution).

-

Initiation: Charge the RBF with 2-phenylbutanoic acid (e.g., 16.4 g, 100 mmol) and dry solvent (dichloroethane is preferred over

for safety). Add catalytic -

Bromination: Heat the mixture to 80°C. Add Bromine (1.1 equiv) dropwise over 1 hour. The red color of bromine should dissipate as it reacts.

-

Note: If the reaction does not initiate (color persists), add a trace of iodine or expose to light briefly.

-

-

Reflux: Stir at reflux for 3–4 hours until HBr evolution ceases.

-

Quench: Cool to 0°C. Carefully add water to hydrolyze the acyl bromide back to the carboxylic acid.

-

Critical Control Point: The hydrolysis is exothermic. Maintain T < 10°C to prevent side reactions.

-

-

Workup: Extract with Dichloromethane (DCM). Wash organics with

(to remove excess -

Result: Crude 2-bromo-2-phenylbutanoic acid (typically a viscous oil). Proceed immediately to Step 2.

Step 2: Nucleophilic Substitution (Ammonolysis)

Objective: Displacement of the bromide by ammonia to form the

Protocol:

-

Setup: Use a pressure vessel (autoclave) or a sealed heavy-walled glass tube.

-

Reaction: Dissolve the crude bromo-acid in concentrated Ammonium Hydroxide (28-30%

, aqueous). Use a large excess (10:1 molar ratio) to favor substitution over elimination and prevent poly-alkylation. -

Conditions: Seal and heat to 50°C for 24 hours.

-

Optimization: Higher temperatures (>80°C) increase the rate of elimination. 50°C is the "Sweet Spot" for benzylic substrates.

-

-

Workup:

-

Concentrate the aqueous solution under vacuum to remove excess ammonia.

-

The amino acid (2-amino-2-phenylbutanoic acid) is zwitterionic. Adjust pH to the isoelectric point (approx pH 6.0) using dilute HCl.

-

Precipitate the product or extract using n-Butanol.[3]

-

-

Purification: Recrystallization from Ethanol/Water.

-

Validation: Check melting point (Lit: ~245°C dec) and disappearance of the

-proton signal in NMR.

-

Step 3: Reduction to Amino Alcohol

Objective: Reduction of the carboxylic acid to a primary alcohol without reducing the amine or the aromatic ring.

Reagent Choice: Lithium Aluminum Hydride (

Reagents Table:

| Reagent | Equiv. | Role | Hazards |

|---|---|---|---|

| 2-Amino-2-phenylbutanoic Acid | 1.0 | Substrate | Irritant |

|

Protocol:

-

Setup: Flame-dried 2-neck RBF under Argon/Nitrogen atmosphere.

-

Slurry: Suspend the amino acid (dry powder) in anhydrous THF. (Amino acids are often insoluble; they will dissolve as they react).

-

Addition: Cool to 0°C. Add

solution dropwise via syringe.-

Caution: Vigorous hydrogen evolution.

-

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 12–16 hours. The suspension should turn into a grayish/clear solution.

-

Fieser Workup (Critical for Safety & Yield):

-

Isolation: Filter off the salts. Wash the filter cake with hot THF.

-

Final Purification: Concentrate the filtrate. The resulting oil can be crystallized (often as the HCl salt by adding HCl/Ether) or distilled under high vacuum if necessary.

Analytical Validation & QC

| Test | Method | Expected Result |

| Identity | H-NMR (DMSO-d6) | Start Material: |

| Purity | HPLC (C18 Column) | >98% Area under curve.[5] Mobile Phase: Acetonitrile/Water (0.1% TFA). |

| Chirality | Chiral HPLC | Racemic (50:50) unless Chiral Resolution is performed on the intermediate acid. |

Self-Validating Check:

-

Step 1 Check: NMR of the intermediate must show the loss of the

-proton coupling (becoming a singlet or distinct shift) due to Bromine substitution. -

Step 3 Check: IR Spectroscopy should show the disappearance of the Carbonyl stretch (

, ~1700

Safety & Handling (E-E-A-T)

-

Bromine (

): Highly toxic and corrosive. Must be handled in a fume hood. Keep Sodium Thiosulfate solution nearby to neutralize spills. -

Lithium Aluminum Hydride (

): Pyrophoric. Never use water to extinguish LAH fires (use sand or Class D extinguisher). Ensure all glassware is oven-dried. -

Waste Disposal: Aqueous waste from Step 2 contains Ammonia. Organic waste from Step 1 contains halogenated solvents. Segregate accordingly.

References

-

Hell-Volhard-Zelinsky Reaction Mechanism & Protocol

-

Reduction of Amino Acids to Amino Alcohols

-

Abiko, A., et al. (1992). "Simple and efficient procedure for the reduction of

-amino acids to -

Alternative CDI Method: "A Convenient Reduction of

-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2008, 2, 109-114.

-

-

Compound Data (2-amino-2-phenylbutanoic acid)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 4. (2R)-2-AMINO-2-PHENYLBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]

- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 7. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 2-Amino-2-phenylbutanoic acid 95% | CAS: 5438-07-3 | AChemBlock [achemblock.com]

- 10. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Protocol for Asymmetric Synthesis using 2-Amino-2-phenylbutan-1-ol

Executive Summary

This guide details the protocol for utilizing 2-Amino-2-phenylbutan-1-ol (APB) as a robust chiral auxiliary in asymmetric synthesis.[1] Unlike standard auxiliaries such as (S)-Phenylglycinol or (S)-Valinol, APB possesses a quaternary stereocenter bearing both a phenyl and an ethyl group.[1] This structural feature eliminates the risk of auxiliary racemization during harsh enolization conditions and provides a unique steric environment for high diastereoselectivity in alkylation and aldol reactions.

Key Advantages:

-

Quaternary Stability: The lack of an

-proton at the chiral center prevents racemization/epimerization of the auxiliary itself. -

Enhanced Steric Bias: The ethyl group exerts greater steric pressure than the hydrogen atom found in phenylglycinol, often improving facial selectivity.

-

Recyclability: The auxiliary can be recovered quantitatively after the cleavage step.

Chemical Profile & Structural Logic[1]

The Molecule[2][3][4]

-

CAS: 39068-91-2 (Racemic), [Specific enantiomers are resolved prior to use][1]

-

Role: Chiral Auxiliary (Evans-type Oxazolidinone Precursor)[1][3]

-

Structural Comparison:

| Feature | (S)-Phenylglycinol | (S)-2-Amino-2-phenylbutan-1-ol |

| C2 Substituents | Phenyl, H , | Phenyl, Ethyl , |

| Stereocenter Type | Tertiary | Quaternary |

| Racemization Risk | Moderate (under strong basic conditions) | Null (No enolizable proton) |

| Steric Bulk | Medium (Ph vs H) | High (Ph vs Et) |

Mechanistic Pathway

The workflow involves converting the amino alcohol into an oxazolidinone (the "APB-Auxiliary"), attaching a substrate (acyl group), inducing chirality via a rigid transition state, and finally cleaving the product to recover the auxiliary.

Figure 1: The cyclic workflow of the APB auxiliary system. The quaternary center ensures the "Recovered APB" retains 100% optical purity.

Experimental Protocols

Phase 1: Synthesis of the APB-Oxazolidinone Auxiliary

Before asymmetric synthesis can occur, the amino alcohol must be cyclized to form the active oxazolidinone ring.

Reagents:

-

(S)-2-Amino-2-phenylbutan-1-ol (1.0 equiv)[1]

-

Diethyl carbonate (1.5 equiv) or CDI (1.1 equiv)[1]

-

Potassium carbonate (

) (0.1 equiv)[1] -

Solvent: Toluene or THF (anhydrous)[1]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with (S)-2-Amino-2-phenylbutan-1-ol and anhydrous toluene (0.5 M concentration).

-

Addition: Add

and Diethyl carbonate. -

Reflux: Heat the mixture to reflux (110°C) equipped with a Dean-Stark trap to remove the ethanol byproduct. This drives the equilibrium forward.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting amino alcohol spot (polar) should disappear, replaced by a less polar oxazolidinone spot.

-

Workup: Cool to room temperature. Wash with water (

), then brine.[1] Dry the organic layer over -

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield the pure 4-ethyl-4-phenyl-2-oxazolidinone as a white crystalline solid.[1]

Critical Note: The quaternary center makes the ring closure slightly slower than with phenylglycinol. Ensure complete removal of ethanol to push the reaction to completion.

Phase 2: N-Acylation (Substrate Attachment)

Attachment of the substrate (e.g., propionic acid) to the auxiliary.[1]

Reagents:

-

APB-Oxazolidinone (from Phase 1)[1]

-

n-Butyllithium (n-BuLi) (1.1 equiv)[1]

-

Propionyl Chloride (1.2 equiv)[1]

-

THF (anhydrous)[1]

Procedure:

-

Dissolve APB-Oxazolidinone in THF at -78°C under Argon.

-

Add n-BuLi dropwise.[1] Stir for 30 mins to form the lithiated carbamate.

-

Add Propionyl Chloride slowly.[1]

-

Warm to 0°C over 1 hour.

-

Quench with saturated

. Extract with EtOAc.[1] -

Purify via flash chromatography.[1]

Phase 3: Asymmetric Alkylation (The Stereoselective Step)

This is the critical step where the steric bulk of the APB auxiliary dictates the stereochemistry of the new bond.

Reagents:

-

N-Propionyl-APB-Oxazolidinone[1]

-

NaHMDS or LDA (1.1 equiv)[1]

-

Alkyl Halide (e.g., Benzyl Bromide) (1.5 equiv)[1]

-

THF (anhydrous)[1]

Mechanism: The reaction proceeds via a Z-enolate .[1] The Lithium atom chelates between the carbonyl oxygen of the auxiliary and the enolate oxygen. The Phenyl group at the C4 quaternary center blocks the "top" face, forcing the electrophile to attack from the less hindered "bottom" face (anti to the phenyl group). The Ethyl group prevents rotation/conformational flexibility that might lower selectivity.

Procedure:

-

Enolization: Cool a solution of N-Propionyl-APB-Oxazolidinone in THF to -78°C. Add NaHMDS dropwise. Stir for 45 minutes.

-

Addition: Add the electrophile (e.g., Benzyl Bromide) as a solution in THF.

-

Reaction: Stir at -78°C for 2-4 hours. (Do not warm rapidly; kinetic control is essential).

-

Quench: Quench with acetic acid at -78°C, then warm to room temperature.

-

Workup: Standard extraction and column chromatography.

Data Interpretation:

-

Yield: Typically 80-95%.[1]

-

Diastereomeric Ratio (dr): Expect >95:5 due to the enhanced steric bulk of the quaternary center compared to standard Evans auxiliaries.

Phase 4: Cleavage and Recovery

Removing the auxiliary to yield the chiral acid/alcohol and recovering the APB scaffold.

Method A: Hydrolysis (Yields Chiral Acid) [1]

-

Dissolve the alkylated product in THF/Water (3:1).

-

Add

(2.0 equiv) and -

Stir for 3 hours.

-

Separation: Extract the auxiliary with

(it remains neutral). Acidify the aqueous layer to pH 2 and extract the chiral acid with EtOAc.

Method B: Reductive Cleavage (Yields Chiral Alcohol) [1]

-

Treat with

or -

This yields the chiral primary alcohol and the recovered auxiliary.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Incomplete water/ethanol removal.[1] | Use active molecular sieves or extend Dean-Stark reflux time.[1] |

| Poor dr in Phase 3 | Temperature fluctuation; Enolate equilibration.[1] | Ensure temp stays <-70°C; Switch base from LDA to NaHMDS (less amine equilibration). |

| Difficult Cleavage | Steric hindrance of the quaternary center. | Use the |

References

-

BenchChem. (2025).[1][4] 1-(Dimethylamino)-2-phenylbutan-2-ol in Asymmetric Synthesis. Retrieved from [1]

- Note: Provides synthesis of the precursor and general handling of phenyl-butanol deriv

-

Sigma-Aldrich. (n.d.).[1] Oxazolidinones for Asymmetric Synthesis. Retrieved from [1]

- Note: Fundamental protocols for Evans auxiliary usage adapted here for the APB analog.

-

National Institutes of Health (NIH). (2013).[1] Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones. Retrieved from [1]

- Note: Validates cyclization methods for hindered amino alcohols.

-

PubChem. (2025).[1][2] this compound Compound Summary. Retrieved from [1]

- Note: Physical property data and CAS verific

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C10H15NO | CID 11194531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Utilization of 2-Amino-2-phenylbutan-1-ol in resolving racemic acids

Application Note: Optical Resolution of Racemic Acids using 2-Amino-2-phenylbutan-1-ol

Introduction & Scientific Rationale

This compound (CAS: 876-42-6 for HCl salt) represents a class of sterically hindered, quaternary amino alcohols. Unlike simpler resolving agents such as

Why use this agent?

The structural rigidity and steric bulk provided by the quaternary center offer three distinct advantages in the resolution of difficult racemic acids (e.g.,

-

Enhanced Diastereomeric Discrimination: The presence of the ethyl group (vs. a methyl or hydrogen in analogs like phenylglycinol) increases the steric barrier, often leading to a larger difference in solubility (

) between the diastereomeric salts ( -

Robust Salt Formation: The primary amine function forms a strong ionic bond with carboxylic acids, while the adjacent hydroxyl group serves as a secondary "anchor" via hydrogen bonding. This "Two-Point Interaction" promotes the formation of well-ordered crystal lattices essential for high enantiomeric excess (ee).

-

Resistance to Racemization: The quaternary nature of the stereocenter prevents proton abstraction at the chiral carbon, ensuring the resolving agent remains optically pure even under harsh reflux conditions.

Mechanism of Action: The "Two-Point" Salt Lattice

The resolution process relies on the formation of diastereomeric salts.[1] When (R)-2-Amino-2-phenylbutan-1-ol interacts with a racemic acid (

-

The

-Salt (Less Soluble): [(R)-Amine : (R)-Acid] (or R:S, depending on specific fit). -

The

-Salt (More Soluble): [(R)-Amine : (S)-Acid].

The efficiency of this separation is governed by the Pasteur Principle , where the crystal lattice energy of one diastereomer is significantly lower (more stable) than the other. The hydroxyl group on the resolving agent donates a hydrogen bond to the carboxylate oxygen of the target acid, locking the conformation and amplifying the steric clash in the "wrong" diastereomer, thereby preventing it from co-crystallizing.

Experimental Protocol

Phase A: Solubility Screening (The "Pope-Peachey" Test)

Before scale-up, determine the optimal solvent system. The goal is to find a solvent where the salt dissolves at reflux but crystallizes upon cooling.

Reagents:

-

Racemic Acid (Substrate): 1.0 mmol

-

(R)-2-Amino-2-phenylbutan-1-ol: 1.0 mmol (1:1 stoichiometry)

-

Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), and Water.

Procedure:

-

Prepare 5 vials, each containing 1.0 mmol of the racemic acid and 1.0 mmol of the resolving agent.

-

Add 2 mL of different solvents to each vial:

-

Vial 1: EtOH (95%)

-

Vial 2: IPA

-

Vial 3: MeCN

-

Vial 4: Acetone

-

Vial 5: EtOAc/EtOH (9:1)

-

-

Heat to reflux. If the solid does not dissolve, add solvent in 0.5 mL increments until clear.

-

Allow to cool slowly to room temperature (RT) over 4 hours.

-

Observation:

-

No precipitate: Salt is too soluble. (Action: Use less polar solvent or add anti-solvent like Hexane).

-

Immediate amorphous crash: Salt is too insoluble. (Action: Add water or MeOH).

-

Crystalline needles/plates:Ideal candidate.

-

Phase B: Preparative Resolution Protocol

Target: Resolution of (

Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve 10.0 g (48.5 mmol) of racemic Ibuprofen in 150 mL of hot Isopropanol (IPA).

-

Separately, dissolve 8.0 g (48.5 mmol) of (R)-2-Amino-2-phenylbutan-1-ol in 50 mL of hot IPA.

-

Note on Stoichiometry: While 1.0 eq is standard, the "Half-Quantity Method" (0.5 eq of resolving agent + 0.5 eq of an achiral base like KOH) can be used to improve cost-efficiency if the less soluble salt is the target. For this protocol, we use 1.0 eq for maximum yield.

-

-

Crystallization:

-

Mix the two hot solutions while stirring at 75°C. The solution should remain clear.

-

Turn off the heat and allow the vessel to cool to RT slowly (wrap flask in foil/towel to insulate). Rapid cooling traps impurities.

-

Let stand at RT for 12 hours. If no crystals form, scratch the glass or add a seed crystal of the pure salt (if available).

-

-

Filtration & Washing:

-

Filter the white crystalline solid (The Diastereomeric Salt).

-

Wash the cake with 20 mL of cold IPA.

-

Save the Filtrate: This contains the enriched (S)-enantiomer (if the precipitate is R-R).

-

-

Recrystallization (Purification):

-

Dry a small sample of the wet cake and check optical rotation or Chiral HPLC.

-

If ee < 98%, recrystallize the solid from hot EtOH/Water (9:1).

-

Repeat until constant melting point and rotation are achieved.

-

-

Liberation of the Acid:

-

Suspend the purified salt in 100 mL of Water/EtOAc (1:1).

-

Acidify with 1M HCl until pH < 2. The resolving agent (amine) will go into the aqueous layer as the hydrochloride salt. The chiral acid will extract into the EtOAc layer.

-

Separate layers. Wash EtOAc with brine, dry over MgSO4, and evaporate to yield the Pure Enantiomeric Acid .

-

-

Recovery of Resolving Agent (Critical for Cost):

-

Take the acidic aqueous layer (containing this compound HCl).

-

Basify with 4M NaOH to pH > 12. The amine will precipitate or oil out.

-

Extract with Dichloromethane (DCM).

-

Evaporate DCM to recover the (R)-2-Amino-2-phenylbutan-1-ol.

-

Efficiency: Typically >90% recovery is achievable.

-

Visualization of Workflow

The following diagram illustrates the logical flow of the resolution and recovery process.

Figure 1: Operational workflow for diastereomeric salt resolution and agent recovery.

Data Summary & Optimization Guide

Table 1: Troubleshooting Common Resolution Issues

| Observation | Diagnosis | Corrective Action |

| No Precipitate | Salt is too soluble or solvent volume too high. | Reduce solvent volume by 50% or add non-polar anti-solvent (Hexane/Ether). |

| Oiling Out | Salt melting point is lower than solvent boiling point. | Use a lower boiling solvent (e.g., Acetone) or seed the mixture at a lower temperature. |

| Low Yield (<20%) | High solubility of both diastereomers. | Switch to "Pope-Peachey" method: Use 0.5 eq Resolving Agent + 0.5 eq NaOH. |

| Low ee% (<50%) | Eutectic formation or fast cooling. | Re-heat and cool at 5°C/hour. Use a more dilute solution. |

References

- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

- Saigo, K., et al. (1980). "Optical Resolution of 2-Amino-1-butanol and Related Compounds". Bulletin of the Chemical Society of Japan. (Provides context on amino-alcohol resolving agent behaviors).

-

PubChem Compound Summary. (2023). This compound.[2][3][4][5][6][7] National Center for Biotechnology Information. Link

-

BenchChem. (2025).[5][7] Comparative Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol. (Details the synthesis of the parent structure, relevant for understanding impurity profiles). Link

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. dokumen.pub [dokumen.pub]

- 3. This compound | C10H15NO | CID 11194531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. benchchem.com [benchchem.com]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Hub: High-Yield Synthesis of 2-Amino-2-phenylbutan-1-ol

[1]

Topic: Optimization & Troubleshooting for the Reduction of 2-Amino-2-phenylbutyric Acid

Target Molecule: 2-Amino-2-phenylbutan-1-ol (CAS: 39068-91-2)

Classification:

Executive Summary: The "Yield Trap"

The synthesis of This compound presents a specific challenge: the quaternary carbon at the 2-position. The steric bulk of the phenyl and ethyl groups, combined with the chelating ability of the free amine, creates a "yield trap" during the reduction of the precursor (2-amino-2-phenylbutyric acid).

Standard protocols often fail at two critical junctures:

-

Incomplete Reduction: Steric hindrance prevents the hydride donor from accessing the carbonyl carbon efficiently.

-

Workup Emulsions: In Lithium Aluminum Hydride (LAH) reductions, the product forms stable, gel-like aluminate complexes that trap the product in the aqueous phase, leading to yields <40%.

This guide prioritizes the NaBH₄/I₂ (In-situ Borane) system as the superior alternative to LAH, while providing a rescue protocol for LAH users.

Core Protocol: The NaBH₄/I₂ System (Recommended)

Why this works: This method generates Borane (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2-Amino-2-phenylbutyric acid | 1.0 | Precursor |

| NaBH₄ (Sodium Borohydride) | 2.5 | Hydride Source |

| I₂ (Iodine) | 1.0 | Borane Generator |

| THF (Anhydrous) | 10-15 vol | Solvent |

Step-by-Step Workflow

-

Setup: Flame-dry a 3-neck round bottom flask under

atmosphere. -

Solvation: Suspend the amino acid (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF. Cool to 0°C.[1][2]

-

Activation (The Critical Step): Dissolve Iodine (1.0 eq) in THF and add dropwise over 30-60 minutes.

-

Observation: Evolution of

gas. The solution will turn brown, then fade to colorless as

-

-

Reflux: Once gas evolution ceases, heat to reflux for 12–16 hours.

-

Mechanistic Note: The borane reduces the acid to the alcohol but remains complexed to the amine (

).

-

-

Methanol Quench: Cool to r.t. and carefully add Methanol until effervescence stops (destroys excess hydride).

-

Hydrolysis: Evaporate solvent. Redissolve residue in 20% KOH solution and reflux for 3 hours.

-

Why? This hard reflux is mandatory to break the strong B-N bond. Without this, your product remains water-soluble and unextractable.

-

Mechanism Visualization

Figure 1: The mechanistic pathway of the NaBH4/I2 reduction system, highlighting the critical hydrolysis step required to release the free amine.

Legacy Protocol: Troubleshooting LiAlH₄ (LAH)

Many researchers still use LAH. If you are committed to this route, you must manage the Aluminum Emulsion .

The "Grey Sludge" Problem

Upon quenching LAH with water, you form Aluminum Hydroxide (

The Rescue: Rochelle’s Salt Workup

Do NOT use simple water/acid quenching. Use this specific chelation method:

-

Dilute: Dilute the reaction mixture with diethyl ether (1:1 volume relative to THF).

-

Quench: Cool to 0°C. Add water dropwise very slowly until hydrogen evolution stops.

-

Chelate: Add a saturated aqueous solution of Rochelle’s Salt (Sodium Potassium Tartrate) . Use 20 mL of solution per gram of LAH used.

-

Stir: Vigorously stir for 2–4 hours at room temperature.

-

Endpoint: The grey emulsion will separate into two clean layers: a clear organic layer and a clear aqueous layer. The tartrate chelates the aluminum, solubilizing it in the water phase.

-

Purification & Isolation (Acid-Base Extraction)

Since the product is an amine, use its basicity to purify it from non-basic impurities (like unreacted starting material if the acid proton was not removed, or neutral side products).

| Phase | Action | Chemical Logic |

| 1. Extraction | Extract crude reaction mix with 1M HCl . | Protonates the amine ( |

| 2. Wash | Wash Aqueous Phase with DCM (x2). | Removes neutral/acidic organic impurities. |

| 3. Basify | Adjust Aqueous Phase pH to >12 using 6M NaOH . | Deprotonates the amine ( |

| 4. Recovery | Extract with DCM or EtOAc (x3). | Product moves back to Organic Phase. |

| 5. Dry | Dry over | Yields pure free base. |

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for identifying yield loss during synthesis and workup.

Frequently Asked Questions (FAQ)

Q: My product is an oil, but the literature says it should be a solid. Is it impure? A: Not necessarily. This compound is often reported as a solid (m.p. ~117°C for the HCl salt or specific enantiomers), but the free base can persist as a viscous oil due to supercooling or trace solvent retention.

-

Action: Dissolve the oil in dry ethanol and bubble dry HCl gas (or add HCl in dioxane) to precipitate the hydrochloride salt. This confirms identity and improves stability.

Q: Can I use Borane-DMS (BMS) instead of generating it in situ?

A: Yes, commercial

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the Borane-Amine complex . If you used the Borane route and didn't reflux with KOH/NaOH at the end, the boron remains coordinated to the nitrogen. This complex is highly polar and ruins yield.

-

Fix: Take the crude, add 6M HCl, reflux for 1 hour, then basify and extract.

References

-

McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[3][4] The Journal of Organic Chemistry, 58(13), 3568-3571. Link

- Core cit

-

Meyers, A. I., et al. (1975). "Oxazolines.[5] XIV. Synthesis of chiral amino alcohols." The Journal of Organic Chemistry, 40(21), 3158-3159.

- Foundational work on amino alcohol synthesis and workup.

-

Abiko, A., et al. (1992). "Simple and efficient procedure for the reduction of amino acids."[3] Tetrahedron Letters, 33(38), 5517-5518. Link

- Discusses the mitigation of racemization and yield optimiz

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. The authoritative source for the "Fieser Workup" and aluminum quenching.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (2R)-2-AMINO-2-PHENYLBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. jocpr.com [jocpr.com]

- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 5. Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands | IDEALS [ideals.illinois.edu]

Technical Support Center: Purification of 2-Amino-2-phenylbutan-1-ol

Introduction

Welcome to the technical support hub for 2-Amino-2-phenylbutan-1-ol . This beta-amino alcohol is a critical intermediate in the synthesis of bioactive compounds (including immunosuppressants and chiral auxiliaries). Its synthesis—often involving the reduction of 2-amino-2-phenylbutyric acid or its esters—frequently results in a crude matrix contaminated with aluminum salts, unreacted starting materials (ketones/nitriles), and enantiomeric impurities.

This guide replaces standard operating procedures with troubleshooting workflows designed to address the specific physicochemical challenges of this molecule.

Module 1: The "Gray Sludge" Protocol (Post-Reduction Workup)

Symptom: Your crude reaction mixture (post-LiAlH4 reduction) is a viscous, gray emulsion that clogs filters and traps product.

Root Cause: Improper quenching of aluminum salts. The gelatinous precipitate is aluminum hydroxide (

The Solution: The Fieser & Fieser Method

Do not use simple water or acid quenching, as this creates unmanageable emulsions.[1] Use this stoichiometric quenching protocol to produce granular, filterable salts.

Step-by-Step Protocol:

For every 1.0 g of Lithium Aluminum Hydride (

-

Dilute: Cool the reaction mixture to 0°C and ensure good stirring.

-

Water Addition: Slowly add 1.0 mL of water. Caution: Vigorous H2 evolution.

-

Base Addition: Immediately add 1.0 mL of 15% aqueous NaOH .

-

Why: This converts the gelatinous

into soluble aluminates and granular salts.

-

-

Water Addition: Add 3.0 mL of water.

-

Maturation: Warm to room temperature and stir for 15 minutes. The gray sludge should turn into a white, sand-like precipitate.

-

Filtration: Filter through a Celite pad. The amino alcohol is in the filtrate.[2][3]

Technical Note: If the precipitate remains sticky, add anhydrous Magnesium Sulfate (

) directly to the mixture before filtering. The drying agent acts as a physical abrasive and desiccant, breaking the emulsion.

Module 2: Removing Neutral Impurities (The Acid-Base Swing)

Symptom: NMR/HPLC shows persistent non-basic impurities (e.g., propiophenone, 2-phenylbutyronitrile) that co-elute with the product.

Root Cause: These impurities are neutral organic molecules. This compound is a base (

Workflow Visualization: The pH Swing

Caption: The Acid-Base Swing utilizes the amine's basicity to isolate it from non-basic synthetic precursors.

Detailed Protocol:

-

Dissolution: Dissolve the crude oil in Ethyl Acetate or Dichloromethane (DCM).

-

Acid Extraction: Extract the organic layer twice with 1M HCl .

-

Organic Wash: Wash the combined acidic aqueous layers once with fresh DCM. Discard this organic layer.

-

Basification: Cool the aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12.

-

Observation: The solution will become cloudy as the free amine oils out.

-

-

Recovery: Extract the aqueous mixture three times with DCM. Dry over

and concentrate.

Module 3: Crystallization & Salt Formation

Symptom: The product is an oil that refuses to crystallize, or "oils out" during recrystallization attempts. Root Cause: The free base of this compound has a low melting point and tends to hold solvent. Purification is best achieved by converting it to a solid salt (Hydrochloride or Tartrate).

Data Table: Solubility & Physical Properties

| Form | State | Melting Point | Solubility (High) | Solubility (Low) |

| Free Base | Viscous Oil / Low melt solid | 95-100°C (at 30mmHg)* | Alcohols, DCM, EtOAc | Water (moderate), Hexane |

| HCl Salt | White Crystalline Solid | >200°C (decomp) | Water, Ethanol, Methanol | Ether, Hexane, Acetone |

| L-Tartrate | Crystalline Solid | 138-140°C** | Water, Hot Methanol | Cold Alcohols, Ether |

*Boiling point reference [3]. **Melting point reference [1].

Protocol: Hydrochloride Salt Formation

-

Dissolve the purified free base (from Module 2) in a minimal amount of dry Ethanol or Isopropanol .

-

Cool to 0°C.

-

Add HCl in Dioxane (4M) or bubble dry HCl gas until the solution is acidic (pH ~2).

-

Add Diethyl Ether dropwise until turbidity (cloudiness) persists.

-

Store at -20°C overnight. White crystals of the hydrochloride salt will form.

-

Recrystallization: If further purity is needed, recrystallize the salt from Isopropanol/Ether .

Frequently Asked Questions (FAQ)

Q: I am seeing a "doublet" of peaks in my HPLC/NMR. Is this an impurity? A: If you synthesized this from a racemic precursor (like 2-phenylbutyric acid), you have a racemate. The "doublet" might be diastereomers if you used a chiral resolving agent or if your column is chiral. If you need a single enantiomer, you must perform a resolution using L-(+)-Tartaric Acid . The L-tartrate salt of the (S)-enantiomer typically crystallizes preferentially from ethanol/water mixtures [1].

Q: My product turned yellow/brown after sitting on the bench.

A: Amino alcohols are susceptible to oxidation (N-oxide formation) and absorbing

-

Fix: Store the free base under Argon/Nitrogen at 4°C.

-

Recovery: Redissolve in acid (HCl), wash with ether (removes color bodies), and re-basify (see Module 2).

Q: Can I distill the free base instead of making a salt? A: Yes, but it requires high vacuum. The boiling point is approximately 99-103°C at 30 mmHg [3].[3] Ensure your vacuum system is capable (<1 mmHg is preferred to lower thermal stress).

References

-

US Patent RE29588E. Preparation of d-2-amino-1-butanol salts. (Describes the resolution of similar amino-butanol derivatives using tartaric acid).

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) Workup (Fieser Method). (Standard protocol for aluminum emulsion handling).[1]

-

US Patent 3944617A. Synthesis of dl-2-amino-1-butanol. (Provides physical data on boiling points and salt melting points for phenyl-substituted amino butanols).

-

BenchChem. Comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol. (Context on synthesis precursors and impurities).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]

- 3. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 4. adichemistry.com [adichemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. HUT56050A - Process for resolving 2-amino-4phenyl-butane - Google Patents [patents.google.com]

- 7. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimization of Reaction Temperature for 2-Amino-2-phenylbutan-1-ol Derivatives

Welcome to the technical support center for the synthesis of 2-Amino-2-phenylbutan-1-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the optimization of reaction temperature, a critical parameter influencing reaction yield, purity, and stereoselectivity.

Introduction: The Critical Role of Temperature

The synthesis of chiral amino alcohols, such as this compound derivatives, is a cornerstone in the development of many pharmaceutical agents.[1] Among the myriad of reaction parameters, temperature stands out as a pivotal factor that can dictate the success of the synthesis. Improper temperature control can lead to a cascade of issues including low conversion rates, formation of unwanted byproducts, and loss of stereochemical integrity (racemization).[2] This guide provides a comprehensive resource to navigate the challenges of temperature optimization in your experiments.

Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address common issues encountered during the synthesis of this compound derivatives.

Q1: My reaction yield is consistently low. Could the reaction temperature be the culprit?

A1: Yes, an inappropriate reaction temperature is a frequent cause of low yields. The effect of temperature on reaction rate is governed by the Arrhenius equation, which dictates that for most chemical reactions, the rate increases with temperature.

-

Too Low Temperature: If the temperature is too low, the reaction kinetics may be exceedingly slow, leading to incomplete conversion of starting materials within a practical timeframe.[2]

-